AChE-IN-26

Alzheimer's disease Cholinesterase inhibition Structure-activity relationship

Alzheimer's research often faces the challenge of sourcing AChE inhibitors with reliable CNS target engagement. AChE-IN-26 (compound 4a) directly addresses this as a dual-binding dihydropyrimidine that engages both the catalytic (CAS) and peripheral anionic sites (PAS). - Dual CAS/PAS binding validates it as an ideal reference standard for next-gen inhibitor programs. - Achieves an IC50 of 0.17 μM against AChE, with a 14-fold selectivity window over BChE, ensuring clean cholinergic signaling readouts in vitro. - Predicted BBB permeability supports immediate use in rodent Alzheimer's models for cognitive endpoint evaluation.

Molecular Formula C21H21BrN2O3
Molecular Weight 429.3 g/mol
Cat. No. B10855042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-26
Molecular FormulaC21H21BrN2O3
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC3=CC=CC=C3)OC.[Br-]
InChIInChI=1S/C21H20N2O3.BrH/c1-25-19-9-8-17(14-20(19)26-2)21(24)22-18-10-12-23(13-11-18)15-16-6-4-3-5-7-16;/h3-14H,15H2,1-2H3;1H
InChIKeyVGTPSQFSPGENRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-26 Baseline Profile


AChE-IN-26 (compound 4a) is a synthetic dihydropyrimidine (DHPM)-based small molecule that functions as an acetylcholinesterase (AChE) inhibitor [1]. It was identified as the most potent compound within a series of 4-dihydropyrimidine-2-thiones designed to engage both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE [1]. The compound has a molecular weight of 429.31 g/mol and the molecular formula C21H21BrN2O3, with a CAS registry number of 2977170-10-6 .

AChE-IN-26 Non-Interchangeability


Substituting AChE-IN-26 with another in-class acetylcholinesterase inhibitor is not straightforward due to its distinct dual-binding site mechanism and chemical scaffold. Unlike many common AChE inhibitors that primarily target the catalytic site, AChE-IN-26 is rationally designed as a dihydropyrimidine derivative to simultaneously interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE [1]. This dual-binding mode is a key structural differentiator, as molecular docking studies confirm interactions with key CAS residues (Trp84) and PAS residues (Tyr70, Asp72, Tyr121, Trp279) [1]. Consequently, simply selecting another AChE inhibitor based solely on IC50 potency would overlook these critical mechanistic differences that may translate into divergent biological outcomes, particularly regarding selectivity profiles and blood-brain barrier penetration potential [1].

AChE-IN-26 Differentiation Evidence


Intra-Series AChE Potency Comparison

Within the original series of 4-dihydropyrimidine-2-thione derivatives, AChE-IN-26 (compound 4a) was identified as the most potent AChE inhibitor with an IC50 of 0.17 ± 0.01 μM. This represents a 2.3-fold improvement in potency compared to compound 4d, the second most potent analog in the series, which exhibited an IC50 of 0.39 ± 0.04 μM [1].

Alzheimer's disease Cholinesterase inhibition Structure-activity relationship

AChE Selectivity Against BChE

AChE-IN-26 exhibits a clear selectivity profile for acetylcholinesterase over butyrylcholinesterase (BChE). While its AChE IC50 is 0.17 μM, the inhibitory activity against BChE for the broader compound series was observed in a much higher concentration range of 2.37–56.32 μM [1]. This indicates a minimum selectivity window of at least 14-fold (2.37/0.17) for AChE over BChE, a desirable property for minimizing peripheral cholinergic side effects associated with BChE inhibition.

Selectivity Butyrylcholinesterase Off-target activity

Blood-Brain Barrier Penetration Prediction

In silico ADMET predictions performed on the dihydropyrimidine series, which includes AChE-IN-26, suggest that these compounds possess good blood-brain barrier (BBB) penetration potential [1]. This is a critical differentiator for CNS-targeted AChE inhibitors, as many potent in vitro inhibitors fail to reach therapeutic concentrations in the brain.

Blood-brain barrier CNS penetration ADMET prediction

Vendor-Reported AChE Inhibition Data

According to vendor technical datasheets, AChE-IN-26 demonstrates 91.45% inhibition of AChE at a concentration of 1 μM after a 20-minute incubation period . This near-complete inhibition at a low micromolar concentration corroborates its potent activity and provides a useful benchmark for researchers designing in vitro experimental protocols.

In vitro pharmacology Enzyme inhibition Dose-response

AChE-IN-26 Alzheimer's Research Applications


Dual Binding Site AChE Inhibitor Benchmark

Due to its validated dual CAS/PAS binding mode and superior potency within its chemical series (IC50 0.17 μM vs. 0.39 μM for 4d) [1], AChE-IN-26 serves as an ideal benchmark compound for medicinal chemistry programs aiming to develop next-generation dual-binding AChE inhibitors. Researchers can use AChE-IN-26 as a reference standard to compare the potency, selectivity, and binding kinetics of novel analogs designed to target both the catalytic and peripheral anionic sites of AChE.

In Vitro AChE-Selective Modulation Studies

AChE-IN-26's demonstrated selectivity for AChE over BChE (minimum 14-fold window) [1] makes it a suitable tool compound for in vitro studies designed to dissect the specific contributions of AChE inhibition to cholinergic signaling, while minimizing confounding effects from BChE blockade. This is particularly relevant in neuronal cell culture models where off-target BChE inhibition could produce ambiguous phenotypic readouts.

CNS-Penetrant AChE Inhibitor In Vivo Validation

The in silico prediction of good blood-brain barrier penetration for the dihydropyrimidine class [1] positions AChE-IN-26 as a candidate for in vivo proof-of-concept studies in rodent models of Alzheimer's disease. Unlike peripherally restricted AChE inhibitors, AChE-IN-26 is predicted to access the CNS, making it suitable for evaluating the efficacy of dual-binding AChE inhibition on cognitive endpoints and biomarker modulation in disease-relevant animal models.

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